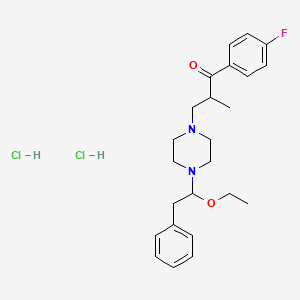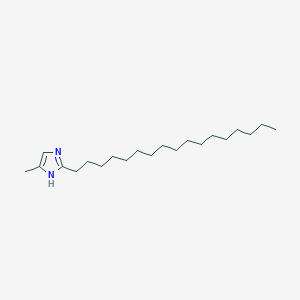
3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a triazole ring, a hydrazinyl group, and a bis(2-chloroethyl)amino moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride typically involves multiple steps. One common route starts with the preparation of 4-(bis(2-chloroethyl)amino)benzaldehyde, which is then reacted with hydrazine to form the corresponding hydrazone. This intermediate is further reacted with 5-methyl-1,2,4-triazole under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
化学反应分析
Types of Reactions
3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including solvent choice and temperature, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in materials science and catalysis.
Biology
In biological research, the compound’s potential as an anticancer agent is being explored. Its ability to interact with DNA and inhibit cell proliferation makes it a candidate for further investigation in cancer therapy.
Medicine
Medicinal applications include its use as a potential chemotherapeutic agent. The bis(2-chloroethyl)amino group is known for its alkylating properties, which can disrupt DNA replication in cancer cells.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication. This disrupts cell division and can induce apoptosis in cancer cells. The triazole ring and hydrazinyl group may also contribute to the compound’s overall biological activity by interacting with specific enzymes and proteins.
相似化合物的比较
Similar Compounds
4-(Bis(2-chloroethyl)amino)benzaldehyde: A precursor in the synthesis of the target compound, known for its alkylating properties.
Bendamustine hydrochloride: A chemotherapeutic agent with a similar bis(2-chloroethyl)amino group, used in the treatment of certain cancers.
Chlorambucil: Another alkylating agent with structural similarities, used in cancer therapy.
Uniqueness
The uniqueness of 3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride lies in its combination of functional groups, which confer specific chemical and biological properties
属性
CAS 编号 |
27466-67-7 |
|---|---|
分子式 |
C14H20Cl3N7 |
分子量 |
392.7 g/mol |
IUPAC 名称 |
3-N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C14H19Cl2N7.ClH/c1-11-19-21-14(23(11)17)20-18-10-12-2-4-13(5-3-12)22(8-6-15)9-7-16;/h2-5,10H,6-9,17H2,1H3,(H,20,21);1H/b18-10+; |
InChI 键 |
JWDJWJLDMTVOGE-DYMYMWKRSA-N |
手性 SMILES |
CC1=NN=C(N1N)N/N=C/C2=CC=C(C=C2)N(CCCl)CCCl.Cl |
规范 SMILES |
CC1=NN=C(N1N)NN=CC2=CC=C(C=C2)N(CCCl)CCCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





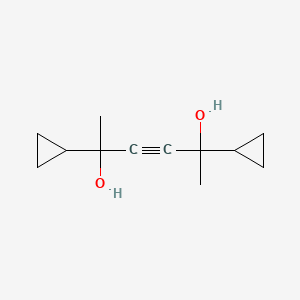
![1-[Diazo(phenyl)methyl]-4-methoxybenzene](/img/structure/B14699285.png)
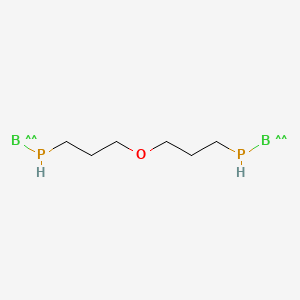
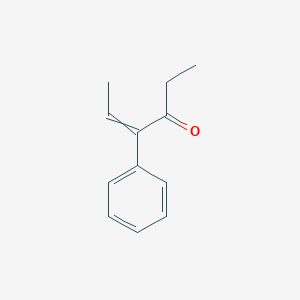
![1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14699294.png)
![Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl-](/img/structure/B14699296.png)
